An In-depth Technical Guide to (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
An In-depth Technical Guide to (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
This whitepaper provides a comprehensive overview of the core basic properties of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone, a pivotal chiral intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to support advanced research and development activities.
Core Properties and Data Presentation
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a white to off-white crystalline solid.[1][2] Its significance in the pharmaceutical industry, particularly in oncology, is substantial due to its role as a key building block for the synthesis of the C-13 phenylisoserine side chain of paclitaxel, a potent anti-cancer drug.[3] The precise stereochemistry of this compound is crucial for the biological activity of the final therapeutic agent.[1]
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1][4][5] |
| Molecular Weight | 163.17 g/mol | [4][5] |
| Melting Point | 186 - 191 °C | [1][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol, dichloromethane, methanol, and DMSO. | [4] |
| Optical Rotation | [α]20/D = +174° to +193° (c=1 in methanol) | [1] |
| pKa (Predicted) | 11.86 ± 0.40 | [2][6] |
| Density (Predicted) | 1.308 g/cm³ | [2] |
| CAS Number | 132127-34-5 | [1][5][7] |
Spectroscopic and Analytical Data
While detailed spectra are best sourced from direct experimental analysis, typical analytical characterization methods for this compound include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity, often achieving ≥98%.[1]
-
Gas Chromatography (GC): Can be used to assess the purity of related, more volatile derivatives.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation of stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Role in Pharmaceutical Synthesis
The primary application of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is as a chiral precursor in the semi-synthesis of paclitaxel and its analogues like docetaxel.[2][3] The β-lactam ring is a versatile synthetic intermediate, and the specific (3R,4S) configuration of this compound is essential for its successful incorporation into the final active pharmaceutical ingredient (API).[3]
The logical relationship of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone as a precursor to the paclitaxel side chain is illustrated in the following diagram.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone are often proprietary. However, a general and widely cited method involves the stereoselective enzymatic hydrolysis of a racemic precursor.[8]
Synthesis via Enzymatic Resolution
This protocol outlines the key steps for the synthesis of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone via enzymatic resolution of its acetylated precursor.
1. Preparation of Racemic cis-3-Acetoxy-4-phenyl-2-azetidinone:
-
This precursor is typically synthesized through a [2+2] cycloaddition reaction (Staudinger synthesis) between a suitable ketene and an imine, followed by acetylation.
2. Enzymatic Hydrolysis:
-
Objective: To selectively hydrolyze the undesired (3S,4R)-enantiomer, leaving the desired (3R,4S)-enantiomer unreacted.
-
Enzyme: Lipase, such as Pseudomonas cepacia lipase (e.g., Lipase PS-30), is commonly used.[8] The lipase is often immobilized on a solid support to facilitate reuse and separation.[8]
-
Procedure:
-
Suspend the racemic cis-3-acetoxy-4-phenyl-2-azetidinone in a buffered aqueous solution.
-
Add the immobilized lipase to the suspension.
-
Maintain the reaction at a controlled pH and temperature (e.g., room temperature) with gentle agitation.
-
Monitor the reaction progress using HPLC to track the disappearance of the (3S,4R)-acetate and the formation of the (3S,4R)-alcohol.
-
Once the conversion of the undesired enantiomer is complete (typically >99% ee for the remaining acetate), filter off the immobilized enzyme.
-
3. Isolation and Purification:
-
Objective: To isolate the unreacted (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone and then hydrolyze it to the final product.
-
Procedure:
-
Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone.
-
Perform a chemical hydrolysis (e.g., using a mild base or acid) on the enriched acetate to remove the acetyl group.
-
Purify the resulting (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone by recrystallization from a suitable solvent system (e.g., ethanol/n-heptane).[9]
-
The general workflow for this synthesis and purification process is depicted below.
Safety and Handling
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is classified as an irritant, causing skin and serious eye irritation.[5] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, sealed in a dry environment, often at room temperature or under refrigerated conditions (2-8°C) for long-term stability.[1][2][4]
This document serves as a foundational guide. For specific applications, further empirical testing and validation are recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | 132127-34-5 | Benchchem [benchchem.com]
- 4. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone CAS 132127-34-5, Pharmaceutical Grade Intermediate at Attractive Price [jigspharma.com]
- 5. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | C9H9NO2 | CID 10219589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 132127-34-5 CAS MSDS ((3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | 132127-34-5 [chemicalbook.com]
- 8. Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2007030721A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe - Google Patents [patents.google.com]
